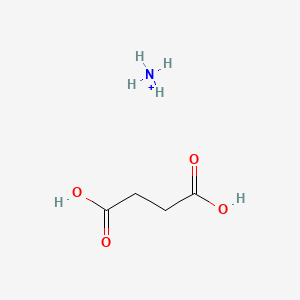
Azanium;butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099; McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)
Aplicaciones Científicas De Investigación
Industrial Applications
- Chemical Synthesis
- Pharmaceuticals
- Food Industry
- Agriculture
- Cosmetics and Personal Care
Scientific Research Applications
Succinic acid has been extensively studied for its potential applications in various scientific fields:
- Microbial Production : Recent advancements have focused on using genetically engineered microorganisms, such as Issatchenkia orientalis, to produce succinic acid at industrial scales. This method aims to reduce greenhouse gas emissions compared to traditional fossil-based production methods .
- Biochemical Studies : Succinic acid is used in biochemical research to study metabolic pathways and enzyme activities due to its role as an intermediate metabolite .
Case Study 1: Microbial Production of Succinic Acid
A study demonstrated the metabolic engineering of Issatchenkia orientalis to produce high titers of succinic acid under low pH conditions. The engineered strain achieved 109.5 g/L of succinic acid, showcasing the potential for sustainable production methods that could replace fossil fuel-derived processes .
Case Study 2: Agricultural Application
In agricultural trials, succinic acid was applied as a biostimulant. Results indicated improved plant growth rates and higher yields compared to control groups without succinic acid treatment, suggesting its effectiveness in enhancing agricultural productivity .
Data Table of Applications
| Application Area | Specific Uses | Impact/Benefits |
|---|---|---|
| Chemical Synthesis | Precursor for polymers, resins, solvents | Biodegradable materials, improved coatings |
| Pharmaceuticals | Active ingredient manufacturing | Enhanced drug efficacy |
| Food Industry | Flavoring agent, preservative | Improved food stability |
| Agriculture | Biogenic stimulant | Increased crop yields |
| Cosmetics | Moisturizing agent, pH regulator | Enhanced product performance |
Propiedades
Fórmula molecular |
C4H10NO4+ |
|---|---|
Peso molecular |
136.13 g/mol |
Nombre IUPAC |
azanium;butanedioic acid |
InChI |
InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3/p+1 |
Clave InChI |
ZBALFGIGLVIXBV-UHFFFAOYSA-O |
SMILES canónico |
C(CC(=O)O)C(=O)O.[NH4+] |
Sinónimos |
1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















